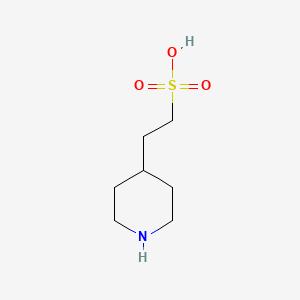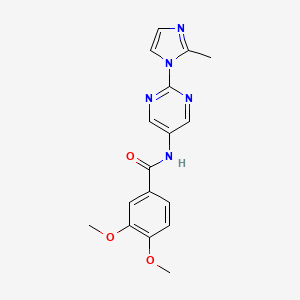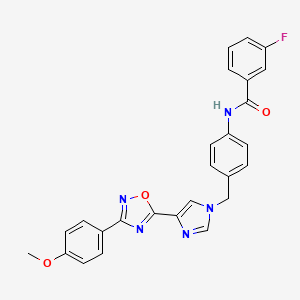![molecular formula C15H12FNO3S B2374945 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 851288-58-9](/img/structure/B2374945.png)
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the benzoic acid family and is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to the benzoic acid core.
Preparation Methods
The synthesis of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves several steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with thiobenzoic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like sodium hydroxide.
Chemical Reactions Analysis
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of proteases, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation.
Comparison with Similar Compounds
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid can be compared with other similar compounds such as:
2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Contains a methyl group instead of a fluorine atom.
2-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Features a nitro group instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDUUNNSMVJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)
![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)
![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)


